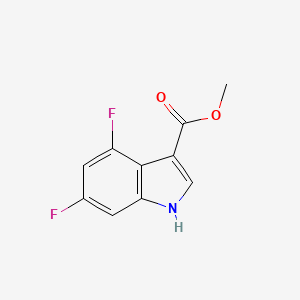

Methyl 4,6-difluoro-1H-indole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4,6-difluoro-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of two fluorine atoms at the 4 and 6 positions of the indole ring and a methyl ester group at the 3 position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,6-difluoro-1H-indole-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-difluoroindole and methyl chloroformate.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 4,6-difluoroindole is reacted with methyl chloroformate in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-difluoro-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring.

Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as bromine or chlorinating agents can be used under mild conditions.

Nucleophilic Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

Electrophilic Substitution: Halogenated derivatives of the compound.

Nucleophilic Substitution: Substituted indole derivatives with various functional groups.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Scientific Research Applications

Methyl 4,6-difluoro-1H-indole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4,6-difluoro-1H-indole-3-carboxylate involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and proteins, leading to various biological effects. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-fluoro-1H-indole-3-carboxylate

- Methyl 6-fluoro-1H-indole-3-carboxylate

- Methyl 4,6-dichloro-1H-indole-3-carboxylate

Uniqueness

Methyl 4,6-difluoro-1H-indole-3-carboxylate is unique due to the presence of two fluorine atoms, which significantly influence its chemical and biological properties. The fluorine atoms increase the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 4,6-difluoro-1H-indole-3-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This compound, characterized by the presence of two fluorine atoms on the 4 and 6 positions of the indole ring, shows promise in various fields including medicinal chemistry, pharmacology, and biochemistry. This article presents a detailed overview of the biological activity of this compound, supported by data tables and research findings.

The indole ring structure allows this compound to interact with various biological receptors, enzymes, and proteins. The presence of fluorine enhances the compound's stability and bioavailability, making it a candidate for drug development. The compound can undergo several chemical reactions:

- Electrophilic Substitution : The electron-rich nature of the indole ring makes it highly reactive.

- Nucleophilic Substitution : Fluorine atoms can be replaced by nucleophiles.

- Oxidation and Reduction : It can form different functional groups through redox reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

This table summarizes the MIC values observed for different bacterial strains, indicating a promising antimicrobial profile.

Anticancer Activity

This compound has been evaluated for its anticancer properties in various cancer cell lines. A case study demonstrated its cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) | Comparison to Doxorubicin (IC50) |

|---|---|---|

| MCF-7 | 5.88 | Doxorubicin: 19.51 |

| A549 | 2.81 | Doxorubicin: 23.61 |

The data indicates that this compound is more potent than the standard chemotherapeutic agent Doxorubicin against these cell lines .

Mechanism of Anticancer Activity

The mechanism underlying its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways associated with cancer growth. Specifically, it has been shown to affect cyclin-dependent kinases (CDKs), leading to cell cycle arrest .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound indicates good absorption and bioavailability when administered orally. Studies have shown that modifications in its structure can enhance solubility and permeability across biological membranes, which are critical factors for effective drug design .

Properties

Molecular Formula |

C10H7F2NO2 |

|---|---|

Molecular Weight |

211.16 g/mol |

IUPAC Name |

methyl 4,6-difluoro-1H-indole-3-carboxylate |

InChI |

InChI=1S/C10H7F2NO2/c1-15-10(14)6-4-13-8-3-5(11)2-7(12)9(6)8/h2-4,13H,1H3 |

InChI Key |

DDUDUJPRPIWKQI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CNC2=C1C(=CC(=C2)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.